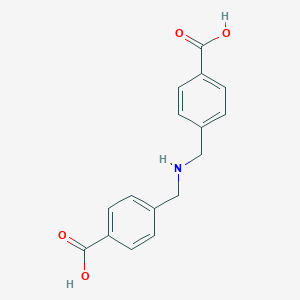
4,4'-(Azanediylbis(methylene))dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Iminobismethylene)bisbenzoic acid is an organic compound characterized by the presence of two benzoic acid groups connected via an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Iminobismethylene)bisbenzoic acid typically involves the reaction of benzaldehyde with an amine, followed by oxidation. One common method includes the condensation of benzaldehyde with formaldehyde and aniline under acidic conditions to form the imine intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
Industrial production methods for 4,4’-(Iminobismethylene)bisbenzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Iminobismethylene)bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding amides or other derivatives.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 4,4’-(Iminobismethylene)bisbenzoic acid, such as amides, secondary amines, and substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
4,4’-(Iminobismethylene)bisbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers.
Wirkmechanismus
The mechanism of action of 4,4’-(Iminobismethylene)bisbenzoic acid involves its interaction with molecular targets through its imine and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bibenzoic acid: Lacks the imine linkage, making it less versatile in certain applications.
4,4’-Diaminobenzophenone: Contains an amine group instead of an imine, leading to different reactivity and applications.
4,4’-Dicarboxybenzophenone: Similar structure but with a ketone linkage, affecting its chemical properties and uses.
Uniqueness
4,4’-(Iminobismethylene)bisbenzoic acid is unique due to its imine linkage, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
4-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
LENBSQBVUYZKPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)

![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B275460.png)
amine](/img/structure/B275461.png)

![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
